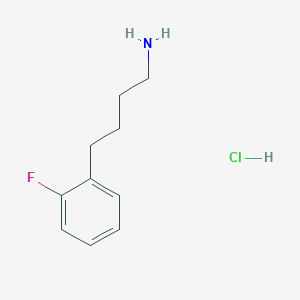

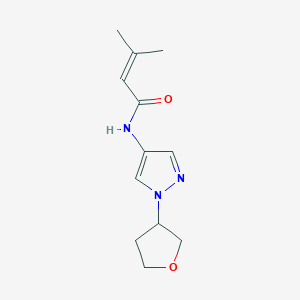

4-(2-Fluorophenyl)butan-1-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "4-(2-Fluorophenyl)butan-1-amine hydrochloride" is not directly studied in the provided papers; however, related compounds and reactions involving fluorinated phenyl groups and butanone structures are discussed. These studies provide insights into the chemical behavior of similar compounds, which can be extrapolated to understand the properties and reactions of "4-(2-Fluorophenyl)butan-1-amine hydrochloride" .

Synthesis Analysis

The synthesis of fluorinated compounds often involves the use of fluorinating agents or the substitution of fluorine atoms into organic molecules. For instance, the synthesis of 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride, a stable fluorinating agent, demonstrates the potential for creating highly fluorinated compounds with significant stability and reactivity . Additionally, the synthesis of 4-[4′-bis(2″-chloroethyl)aminophenyl]-3,3,4,4-tetrafluorobutanoic acid involves multiple steps, including halogenation, nitration, and catalytic hydrogenation, which could be relevant to the synthesis of "4-(2-Fluorophenyl)butan-1-amine hydrochloride" .

Molecular Structure Analysis

The molecular structure of fluorinated compounds is critical in determining their reactivity and physical properties. The presence of fluorine can significantly alter the electronic distribution within the molecule, as seen in the study of electrophilic amination of 4-fluorophenol, where the fluorine atom is completely removed during the reaction . This suggests that the fluorine atom in "4-(2-Fluorophenyl)butan-1-amine hydrochloride" could also influence its reactivity in a similar manner.

Chemical Reactions Analysis

Fluorinated compounds participate in various chemical reactions, often exhibiting unique reactivity due to the presence of fluorine. The base-promoted elimination of hydrogen fluoride from 4-fluoro-4-(4'-nitrophenyl)butan-2-one shows the influence of fluorine on reaction mechanisms, indicating that similar mechanisms might be applicable to "4-(2-Fluorophenyl)butan-1-amine hydrochloride" . Moreover, the metabolism of a neuroleptic agent with a 4'-fluorophenyl group in rats and humans involves multiple metabolic pathways, including hydroxylation and reduction, which could be relevant to the metabolic fate of "4-(2-Fluorophenyl)butan-1-amine hydrochloride" .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are often distinct from their non-fluorinated counterparts. The high thermal stability and resistance to aqueous hydrolysis of certain fluorinating agents, such as 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride, highlight the impact of fluorine on these properties . The metabolism study of the neuroleptic agent also provides information on the solubility and excretion profile of fluorinated compounds, which could be extrapolated to predict the properties of "4-(2-Fluorophenyl)butan-1-amine hydrochloride" .

Scientific Research Applications

Environmental Remediation

Amine-containing sorbents, such as those derived from 4-(2-Fluorophenyl)butan-1-amine hydrochloride, have shown promise in environmental remediation, particularly in the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water. These compounds are persistent in the environment and have been linked to adverse health effects. The efficiency of amine-containing sorbents in PFAS removal relies on electrostatic interactions, hydrophobic interactions, and the sorbent's morphology, highlighting the need for careful design in next-generation sorbents for environmental cleanup efforts (Ateia et al., 2019).

Organic Synthesis

Amine-functionalized compounds are pivotal in organic synthesis, offering pathways to synthesize key intermediates and end products in pharmaceuticals and agrochemicals. For instance, the practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of flurbiprofen, highlights the critical role of amine intermediates in facilitating complex chemical syntheses. The development of efficient and safer synthetic routes underscores the importance of amines in organic chemistry and industrial applications (Qiu et al., 2009).

Catalysis

Metal cation-exchanged clays catalyzed by amine functionalities have been explored for their potential in various organic synthesis applications, including Friedel-Crafts alkylation and the Prins reaction. These studies underscore the versatility of amine-functionalized catalysts in promoting selective organic transformations, offering sustainable and efficient alternatives to conventional catalytic processes (Tateiwa & Uemura, 1997).

properties

IUPAC Name |

4-(2-fluorophenyl)butan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FN.ClH/c11-10-7-2-1-5-9(10)6-3-4-8-12;/h1-2,5,7H,3-4,6,8,12H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYOAVAZPYXSDNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCCCN)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClFN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Fluorophenyl)butan-1-amine hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[8-(2-furylmethyl)-1,6,7-trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazol ino[1,2-h]purin-3-yl]acetate](/img/structure/B2515612.png)

![5-chloro-N-({2-[(4-methylpiperidin-1-yl)methyl]phenyl}methyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2515614.png)

![Ethyl 2-[(5-{[(butylamino)carbonyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate](/img/structure/B2515624.png)

![2-(2-methylpropanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B2515625.png)

![2-[1-[2-(1-azepanyl)-2-oxoethyl]-3-indolyl]-N-(2-furanylmethyl)-2-oxoacetamide](/img/structure/B2515627.png)

![3-Azabicyclo[3.2.2]nonane-6-carboxylic acid;hydrochloride](/img/structure/B2515628.png)